molecular formula C23H40 B083856 Heptadecylbenzene CAS No. 14752-75-1

Heptadecylbenzene

Cat. No.: B083856
CAS No.: 14752-75-1
M. Wt: 316.6 g/mol
InChI Key: ZMPPFNHWXMJARX-UHFFFAOYSA-N
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Description

Heptadecylbenzene, also known as 1-Phenylheptadecane, is an organic compound with the molecular formula C23H40. It is a long-chain alkylbenzene, where a heptadecyl group is attached to a benzene ring. This compound is known for its hydrophobic properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with heptadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, this compound is produced using similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves the continuous feeding of benzene and heptadecyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form heptadecylbenzoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: The compound can be reduced to heptadecylcyclohexane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: this compound can participate in electrophilic substitution reactions, such as nitration and sulfonation, where the benzene ring is substituted with nitro or sulfonic acid groups, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperatures and pressures.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, typically under controlled temperatures.

Major Products Formed:

    Oxidation: Heptadecylbenzoic acid.

    Reduction: Heptadecylcyclohexane.

    Substitution: Nitrothis compound, sulfonated this compound.

Scientific Research Applications

Heptadecylbenzene has several applications in scientific research:

    Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactions. It is also used in the synthesis of surfactants and detergents.

    Biology: Investigated for its potential use in biological membranes and lipid bilayers due to its hydrophobic nature.

    Medicine: Explored for its potential in drug delivery systems, particularly in the formulation of hydrophobic drugs.

    Industry: Utilized in the production of lubricants, plasticizers, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of heptadecylbenzene largely depends on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its long alkyl chain can influence the reactivity of the benzene ring, making it more or less susceptible to electrophilic substitution depending on the reaction conditions.

Comparison with Similar Compounds

    Octadecylbenzene: Similar structure with an octadecyl group instead of a heptadecyl group.

    Hexadecylbenzene: Contains a hexadecyl group attached to the benzene ring.

    Nonadecylbenzene: Features a nonadecyl group on the benzene ring.

Comparison: Heptadecylbenzene is unique due to its specific chain length, which influences its physical properties such as melting point and solubility. Compared to octadecylbenzene and hexadecylbenzene, this compound has intermediate hydrophobicity and melting point. Its reactivity in chemical reactions is also influenced by the length of the alkyl chain, making it distinct in its applications and behavior.

Properties

IUPAC Name

heptadecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h16,18-19,21-22H,2-15,17,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPPFNHWXMJARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065815
Record name Heptadecylbenzene
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Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14752-75-1
Record name Heptadecylbenzene
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Record name Heptadecylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, heptadecyl-
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Record name Heptadecylbenzene
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Record name Heptadecylbenzene
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Record name HEPTADECYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between the molecular structure of heptadecylbenzene and its ability to influence plant growth and ethylene production?

A1: Research suggests that lipids like this compound, classified as "oleanimins," can significantly impact plant growth and ethylene production. Specifically, this compound stimulates both respiration and auxin-induced cell elongation in pea stem sections []. Interestingly, this effect appears to be linked to the molecule's size. Lipids exceeding 20 Angstroms in length, like this compound, demonstrate this stimulatory effect, whereas shorter lipids do not []. While the exact mechanism remains unclear, the findings point towards a potential interaction with a regulatory membrane within the plant cells [].

Q2: How does the presence of a phenyl group in this compound affect its diffusion compared to linear alkanes?

A2: Studies using capillary flow techniques reveal that the phenyl group in this compound influences its diffusion in n-alkanes []. The diffusion constants of benzene and a series of alkylbenzenes, including this compound, were measured in various n-alkanes. The ratios of the diffusion constants were found to be independent of the specific solvent used []. These results align with diffusion models that represent alkylbenzenes as "lollipops," where the phenyl ring acts as the "candy" and the alkyl chain as the "handle" []. This suggests that the presence and orientation of the phenyl group impact the molecule's movement within a solvent.

Q3: Can you elaborate on the energy transfer mechanisms observed in gamma-irradiated this compound and what they reveal about its molecular interactions?

A3: Gamma-radiolysis studies on this compound provide insights into inter- and intramolecular energy transfer processes []. The research examined hydrogen production and radical formation in irradiated n-alkylbenzenes, including this compound []. The findings indicate that the phenyl group in these molecules acts as a protective barrier for the alkyl chain, reducing both hydrogen and radical formation []. This protective effect is attributed to energy transfer, with a higher probability of energy transfer from the alkyl chain to the phenyl group than direct bond dissociation []. This research highlights the important role of the phenyl group in mediating energy transfer within the molecule.

Q4: What are the implications of the melting temperature behavior of this compound under high pressure?

A4: High-pressure studies on this compound provide insights into its solid-liquid phase transitions. Research utilizing a high-pressure microscope examined the melting temperatures of various n-alkylbenzenes, including this compound, under pressures up to 100 MPa []. This study allowed for the identification of both stable and metastable solid phases. The results revealed that the melting temperature of the stable solid phase of this compound increases with increasing pressure, a trend observed for other n-alkylbenzenes as well []. This information is valuable for understanding the behavior of this compound in systems under high pressure.

Q5: Are there any studies exploring the potential use of this compound derivatives in specific applications?

A5: While much of the research on this compound focuses on its fundamental properties, there's growing interest in its derivatives for potential applications. One study explored the synthesis and properties of a novel bio-based branched this compound sulfonate derived from oleic acid []. This research highlights the possibility of utilizing this compound as a starting material for developing new compounds with potentially useful properties.

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